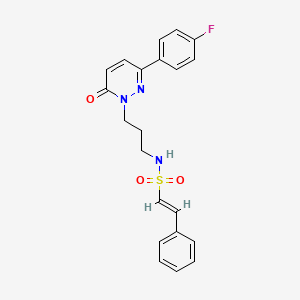

(E)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide

CAS No.: 1021226-83-4

Cat. No.: VC8433579

Molecular Formula: C21H20FN3O3S

Molecular Weight: 413.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021226-83-4 |

|---|---|

| Molecular Formula | C21H20FN3O3S |

| Molecular Weight | 413.5 g/mol |

| IUPAC Name | (E)-N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]-2-phenylethenesulfonamide |

| Standard InChI | InChI=1S/C21H20FN3O3S/c22-19-9-7-18(8-10-19)20-11-12-21(26)25(24-20)15-4-14-23-29(27,28)16-13-17-5-2-1-3-6-17/h1-3,5-13,16,23H,4,14-15H2/b16-13+ |

| Standard InChI Key | HSFQGNKBWFESOC-DTQAZKPQSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |

| SMILES | C1=CC=C(C=C1)C=CS(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |

| Canonical SMILES | C1=CC=C(C=C1)C=CS(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three primary domains:

-

Pyridazinone core: A six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 6, conferring hydrogen-bonding capacity and planar rigidity .

-

4-Fluorophenyl substituent: A fluorine atom at the para position of the phenyl ring enhances electronegativity and metabolic stability compared to non-halogenated analogs .

-

(E)-Ethenesulfonamide side chain: The trans-configuration of the double bond in the ethenesulfonamide group likely influences steric interactions and target binding affinity .

Stereochemical Considerations

The (E)-configuration of the ethenesulfonamide moiety imposes spatial constraints that may restrict rotational freedom, potentially optimizing interactions with hydrophobic binding pockets in biological targets . Computational models suggest this configuration reduces intramolecular strain compared to the (Z)-isomer, favoring thermodynamic stability .

Synthetic Pathways and Intermediate Characterization

Retrosynthetic Analysis

Hypothetical synthesis routes draw from methodologies applied to analogous pyridazinone derivatives . A plausible strategy involves:

-

Formation of the pyridazinone core: Cyclocondensation of a γ-keto acid (e.g., 4-(4-fluorophenyl)-4-oxobutanoic acid) with hydrazine hydrate, followed by dehydrogenation using bromine in acetic acid .

-

Alkylation of the pyridazinone nitrogen: Reaction with 1,3-dibromopropane to introduce the propyl linker .

-

Sulfonamide coupling: Condensation of the terminal amine with (E)-2-phenylethenesulfonyl chloride under basic conditions .

Key Intermediate: 6-(4-Fluorophenyl)-3(2H)-pyridazinone

Synthesis of this intermediate aligns with documented procedures for 3(2H)-pyridazinones :

-

Step 1: Friedel-Crafts acylation of fluorobenzene with succinic anhydride yields 4-(4-fluorophenyl)-4-oxobutanoic acid (m.p. 164°C, 78% yield) .

-

Step 2: Cyclization with hydrazine hydrate forms 6-(4-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone (m.p. 182°C, 58% yield) .

-

Step 3: Dehydrogenation using bromine in acetic acid produces the aromatic pyridazinone (m.p. 221°C, 76% yield) .

Physicochemical and Computational Properties

Predicted Physicochemical Parameters

Using PubChem’s computational tools and analog data, the compound’s properties are estimated:

Spectroscopic Signatures

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume